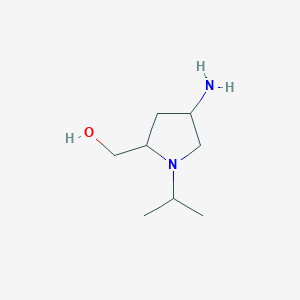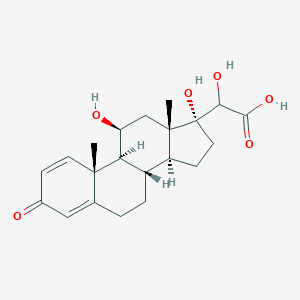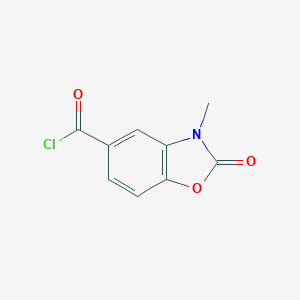
マロン酸-2-13C
概要
説明
科学的研究の応用
(213C)propanedioic acid has a wide range of scientific research applications:
作用機序
Target of Action
Malonic acid-2-13C, also known as Propanedioic-2-13C acid, primarily targets enzymes such as Aspartate 1-decarboxylase, Proto-oncogene tyrosine-protein kinase Src, Sigma factor SigB regulation protein RsbQ, and others . These enzymes play crucial roles in various biochemical reactions and pathways.
Mode of Action
For instance, it has been observed that Malonic acid-2-13C can influence the structure of the active site in succinate dehydrogenase .
Biochemical Pathways
Malonic acid-2-13C is involved in several biochemical pathways. It is a part of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, where it is converted to malonic semialdehyde and then to malonic acid . This conversion is catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .
Pharmacokinetics
It is known that the compound is suitable for mass spectrometry (ms), indicating its potential for detection and quantification in biological samples .
Result of Action
The molecular and cellular effects of Malonic acid-2-13C’s action depend on its interaction with its targets. For example, its interaction with succinate dehydrogenase could potentially influence the enzyme’s activity and thereby affect cellular energy production .
Action Environment
The action, efficacy, and stability of Malonic acid-2-13C can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it decomposes at 132-135 °C
生化学分析
Biochemical Properties
Malonic acid-2-13C: participates in several biochemical reactions. It interacts with enzymes such as malonyl-CoA decarboxylase, which is involved in fatty acid metabolism . The nature of these interactions often involves the transfer of the 13C isotope, allowing researchers to track the metabolic fate of the compound .
Cellular Effects
In cells, Malonic acid-2-13C can influence various processes. For instance, it can affect cell signaling pathways and gene expression related to fatty acid metabolism . Its presence can also impact cellular metabolism, as it is a key intermediate in the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, Malonic acid-2-13C exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways . The 13C label allows for precise tracking of these interactions .
Temporal Effects in Laboratory Settings
Over time, the effects of Malonic acid-2-13C can change in laboratory settings. Its stability and degradation can influence long-term cellular function. In studies involving malonyl-CoA decarboxylase deficiency, the levels of malonic acids, including Malonic acid-2-13C , were successfully quantified in plasma samples .
Dosage Effects in Animal Models
The effects of Malonic acid-2-13C can vary with different dosages in animal models. High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
Malonic acid-2-13C: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Malonic acid-2-13C is transported and distributed through specific transporters and binding proteins . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of Malonic acid-2-13C can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Malonic acid-2-13C , the specific details can vary depending on the experimental conditions and the biological system under study. Always refer to the primary literature for the most accurate and up-to-date information .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of malonic acid-2-13C typically involves the isotopic labeling of malonic acid. One common method starts with chloroacetic acid, which is converted to its sodium salt using sodium carbonate. This intermediate is then reacted with sodium cyanide to form cyanoacetic acid. The nitrile group in cyanoacetic acid is hydrolyzed with sodium hydroxide to produce sodium malonate, which is then acidified to yield malonic acid .
Industrial Production Methods
Industrial production of malonic acid-2-13C follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic purity, typically around 99 atom % 13C .
化学反応の分析
Types of Reactions
(213C)propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: Malonic acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form malonic acid derivatives.
Substitution: The central methylene group can undergo substitution reactions due to the acidity of the hydrogen atoms at the 2-position.
Common Reagents and Conditions
Common reagents used in reactions with malonic acid-2-13C include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. These reagents facilitate the formation of mono- or dihalogenated derivatives, as well as mono- or diacyl chlorides .
Major Products Formed
The major products formed from reactions involving malonic acid-2-13C include amides, esters, anhydrides, and acid chlorides. These products are valuable intermediates in various chemical syntheses .
類似化合物との比較
Similar Compounds
Malonic acid-1,3-13C2: Another isotopically labeled form of malonic acid with carbon-13 at both the first and third positions.
Diethyl malonate-2-13C: A labeled ester derivative of malonic acid.
Malonic acid-13C3: A fully labeled form of malonic acid with carbon-13 at all three carbon positions.
Uniqueness
(213C)propanedioic acid is unique due to its specific isotopic labeling at the second carbon position, making it particularly useful for detailed mechanistic studies and tracing experiments. Its high isotopic purity and well-defined labeling position distinguish it from other labeled compounds .
特性
IUPAC Name |
(213C)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462531 | |
| Record name | Malonic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55514-11-9 | |
| Record name | Malonic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonic acid-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















